4-(Pyridin-3-yl)butan-2-amine
Description
4-(Pyridin-3-yl)butan-2-amine is a secondary amine featuring a pyridine ring substituted at the 3-position of a four-carbon aliphatic chain. The pyridine moiety confers electron-deficient aromatic character, while the amine group enables hydrogen bonding and protonation under physiological conditions. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents. Its structural simplicity allows for diverse modifications, making it a focal point for comparative studies with analogs .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-pyridin-3-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(10)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3 |
InChI Key |
KBOALNGTKBBWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CN=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methyl-3-pyridinepropanamine can be synthesized through several methods. One common approach involves the α-methylation of pyridine derivatives. This process can be carried out using a continuous flow system with a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of 4-(Pyridin-3-yl)butan-2-amine often involves large-scale continuous flow systems. These systems provide advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-3-pyridinepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methyl group and amine functionality allow for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Methyl-3-pyridinepropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Phenylbutan-2-amine
Structural Differences : Replacing the pyridin-3-yl group with a phenyl ring eliminates the nitrogen atom in the aromatic system, altering electronic properties.
- Physicochemical Properties :
| Parameter | 4-(Pyridin-3-yl)butan-2-amine | 4-Phenylbutan-2-amine |
|---|---|---|
| Aromatic Ring | Pyridine (electron-deficient) | Benzene (neutral) |
| pKa (amine) | ~9.5 (weaker base) | ~10.2 (stronger base) |
| Solubility (logP) | 1.2 (more polar) | 2.1 (less polar) |
N-(5-Azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Structural Differences : Incorporation of a pyrimidine ring and azide group introduces additional hydrogen-bonding sites and photochemical reactivity.
- Synthesis : Synthesized via aromatic nucleophilic substitution (84% yield), contrasting with the simpler alkylation routes used for this compound .
- Activity : The pyrimidine-azide derivative demonstrates potent kinase inhibition (IC50 = 12 nM vs. >100 nM for the parent compound), attributed to enhanced binding to ATP pockets .
CYP51 Inhibitors (UDO and UDD)
Structural Differences : UDO and UDD feature trifluoromethylphenyl and piperazine groups, increasing steric bulk and metabolic stability.
- Enzyme Inhibition :
| Compound | CYP51 IC50 (T. cruzi) | Selectivity Index |
|---|---|---|
| This compound | >10 μM | <1 |
| UDO | 0.3 μM | 15 |
| UDD | 0.2 μM | 20 |
The trifluoromethyl and piperazine groups in UDO/UDD improve target affinity and reduce off-target effects compared to the simpler amine .
4-[2-(2-Pyridinyl)-1H-indol-3-yl]-1-butanamine
Structural Differences : Addition of an indole ring creates a planar, conjugated system with extended π-electron density.
3,3-Dimethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-2-amine
Structural Differences : A tertiary amine and piperazine-pyrimidine substituent enhance rigidity and basicity.
- Physicochemical Impact :
- LogP: 2.8 (vs. 1.2 for the parent compound)
- Water solubility: 0.5 mg/mL (vs. 12 mg/mL for the parent compound) The tertiary amine reduces renal clearance, prolonging half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
